9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one
Description
Properties
Molecular Formula |
C13H8ClNOS |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-chloro-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H8ClNOS/c14-9-5-3-7-11-12(9)15-13(16)8-4-1-2-6-10(8)17-11/h1-7H,(H,15,16) |
InChI Key |
WGEJTQBZTQFFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Method Based on Dithiosalicylic Acid and 1-Chloro-2-nitrobenzene
This method involves three main steps:
Step 1: Formation of 2-(2-nitrophenylsulfuryl)benzoic acid
- React dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution (e.g., sodium hydroxide).
- The reaction proceeds via nucleophilic aromatic substitution, forming the sulfur-linked nitro compound.
Step 2: Reduction of the Nitro Group
- The nitro group is reduced to an amine using hydrogen gas in the presence of a heterogeneous metal catalyst such as palladium, platinum, nickel, or ruthenium supported on a carrier.
- This step is conducted in an organic solvent under controlled conditions.
Step 3: Intramolecular Cyclization
- The resulting 2-(2-aminophenylsulfuryl)benzoic acid undergoes direct cyclization without prior activation of the carboxylic acid.
- This step forms the 10H-dibenzo[b,f]thiazepin-11-one core.
- The process minimizes organic solvent use, making it environmentally friendly and economical.
| Parameter | Details |
|---|---|
| Dithiosalicylic acid amount | 50 g (0.163 mol) |
| Sodium hydroxide amount | 26.1 g (0.653 mol) |
| Solvent | Basic aqueous solution, organic solvent for reduction and cyclization |
| Catalyst | Pd, Pt, Ni, Ru heterogeneous catalysts |
| Temperature | Varies; reduction and cyclization optimized for efficiency |
This method is noted for its minimized use of organic solvents and avoidance of carboxylic acid activation, reducing environmental impact while maintaining high efficiency.
One-Pot Esterification, Nitro Reduction, and Cyclization Method
An alternative and industrially preferred method involves a one-pot synthesis starting from 2-nitro-2'-carboxyl diphenyl sulfide:
Step 1: Esterification
- The carboxyl group of 2-nitro-2'-carboxyl diphenyl sulfide is esterified using an alcohol (R-OH) or corresponding halides (R-X) in a suitable solvent such as alcohols (methanol, ethanol) or non-protic solvents (acetone, acetonitrile, ethyl acetate, toluene).
- Acid binding agents like sodium carbonate may be used to neutralize generated acids.
Step 2: Simultaneous Nitro Reduction and Intramolecular Cyclization
- Without isolating the ester intermediate, nitro reduction and intramolecular cyclization are carried out in the same reactor.
- Reduction can be performed using active metals (iron powder, zinc powder, tin protochloride) in acidic media (hydrochloric or acetic acid) or catalytic hydrogenation with Pd, Pt, Ni, or Ru catalysts.
- This step yields 10H-dibenzo[b,f]thiazepin-11-one with high purity after crystallization.
Step 3: Chlorination (if 9-chloro derivative is required)
- The 10H-dibenzo[b,f]thiazepin-11-one is chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 9-position.
- This chlorinated intermediate is then used for further synthesis, such as quetiapine production.
| Step | Conditions/Parameters |
|---|---|
| Esterification | Solvent: R-OH or R-X; Temperature: 0–120 °C (preferably 20–80 °C); Molar ratio R-OH to starting material: 1–6:1 |
| Nitro Reduction | Catalyst: Pd, Pt, Ni, Ru or active metals; Acid system: HCl or acetic acid; pH ≤ 2; Temperature: ambient to moderate |
| Cyclization | Occurs simultaneously with reduction; solvent: protic solvents like methanol, ethanol, water; Temperature: 0–50 °C |
| Solvent volume | 100–1500 mL per mole of starting material, optimized for yield and purity |
This method offers advantages such as operational simplicity, high yield, environmental friendliness by avoiding toxic metal salts (e.g., FeSO4), and suitability for industrial scale production.
| Feature | Dithiosalicylic Acid Route | One-Pot Esterification & Reduction Route |
|---|---|---|
| Starting materials | Dithiosalicylic acid, 1-chloro-2-nitrobenzene | 2-nitro-2'-carboxyl diphenyl sulfide |
| Number of steps | Multi-step with isolation between steps | One-pot process integrating multiple steps |
| Environmental impact | Minimizes organic solvent use, no acid activation | Avoids toxic metal salts, reduces waste, one-pot reduces solvent use |
| Yield and purity | High, but requires catalyst and solvent optimization | High yield, high purity after crystallization |
| Industrial scalability | Suitable but involves catalyst handling | More suitable due to simplified operation |
| Chlorination step | Separate, post-cyclization | Separate, post-cyclization |
- The preparation of 9-Chloro-dibenzo[b,f]thiazepin-11(10H)-one can be efficiently achieved via environmentally conscious methods that reduce solvent usage and avoid toxic reagents.
- The one-pot esterification, nitro reduction, and cyclization method stands out for industrial applicability, operational simplicity, and high product purity.
- Catalytic hydrogenation and active metal reductions are both viable for nitro group reduction, with catalyst choice impacting reaction conditions and environmental footprint.
- Chlorination using phosphorus oxychloride is a critical final step to obtain the 9-chloro derivative, enabling further pharmaceutical synthesis.
- Continuous optimization of solvent volumes, reaction temperatures, and reagent ratios is essential for maximizing yield and minimizing waste.
| Parameter | Method 1 (Dithiosalicylic Acid) | Method 2 (One-Pot Esterification) |
|---|---|---|
| Starting material | Dithiosalicylic acid, 1-chloro-2-nitrobenzene | 2-nitro-2'-carboxyl diphenyl sulfide |
| Base | Sodium hydroxide | Sodium carbonate or similar acid binding agents |
| Nitro reduction | Catalytic hydrogenation (Pd, Pt, Ni, Ru) | Catalytic hydrogenation or active metal in acid |
| Solvent | Basic aqueous, organic solvents | Alcohols or non-protic solvents (acetone, toluene) |
| Temperature (reduction/cyclization) | Variable, optimized for catalyst | 0–120 °C (esterification), 0–50 °C (cyclization) |
| Chlorination reagent | Phosphorus oxychloride | Phosphorus oxychloride |
| Environmental considerations | Minimized organic solvent use | One-pot process reduces waste and toxic by-products |
| Industrial suitability | Good, requires catalyst handling | Excellent, simple operation and high yield |
Chemical Reactions Analysis
Types of Reactions
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzothiazepines depending on the nucleophile used.
Scientific Research Applications
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of antipsychotic drugs like quetiapine, which is used to treat schizophrenia and bipolar disorder
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of compounds derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one, such as quetiapine, involves antagonism of various neurotransmitter receptors. These compounds primarily target serotonin (5HT2) and dopamine (D2) receptors, leading to their antipsychotic effects. The binding to these receptors modulates neurotransmitter activity, which helps in managing symptoms of psychiatric disorders .
Comparison with Similar Compounds
Comparative Data Tables
Table 2: Flexure Angles and Pharmacological Effects
Biological Activity
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one is a compound belonging to the dibenzothiazepine class, notable for its pharmacological significance, particularly in the development of antipsychotic medications such as quetiapine. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthetic pathways, and potential applications in medicine.
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 252.74 g/mol
- CAS Number : 3159-07-7
- Melting Point : 265°C
Pharmacological Activity
This compound exhibits significant biological activity primarily through its role as a precursor in the synthesis of antipsychotic drugs. The following sections detail its specific pharmacological effects:
Antipsychotic Properties
Research indicates that this compound is structurally related to quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its mechanism is believed to involve:
- Dopamine Receptor Modulation : It acts on dopamine D2 receptors, which are crucial in regulating mood and behavior.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in managing psychiatric disorders .
Neuroprotective Effects
Studies have suggested that dibenzothiazepine derivatives possess neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one using chlorinating agents like phosphorus oxychloride. The following table summarizes various synthetic routes:
| Synthetic Route | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Chlorination | Phosphorus Oxychloride + Base | Up to 95% | Elevated temperature |
| One-Pot Synthesis | Dithiosalicylic acid + 1-chloro-2-nitrobenzene | 70% | Mild conditions |
| Cyclization | Acid Catalyst (e.g., p-TsOH) | Varies (40%-95%) | Reflux conditions |
Clinical Applications
- Quetiapine Synthesis : A study highlighted an efficient one-pot synthesis method for dibenzo[b,f][1,4]thiazepin-11(10H)-one as a key intermediate for quetiapine production. This method improved yield and reduced environmental impact compared to traditional multi-step processes .
- Neuroprotection Study : Research demonstrated that derivatives of dibenzothiazepine could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one with minimized environmental impact?
- Methodological Answer : Aqueous-phase synthesis using dithiosalicylic acid and substituted nitrobenzene derivatives avoids hazardous reagents like phosgene or tin chloride. For example, nitro group reduction with a heterogeneous metal catalyst (e.g., Pd/C) under hydrogen gas minimizes toxic byproducts. Direct cyclization of intermediates (e.g., 2-(2-aminophenylsulfuryl)benzoic acid) without activating carboxylic acid groups reduces organic solvent use by >50% compared to traditional methods .
- Data Comparison : Traditional methods (e.g., using thiosalicylic acid methyl ester or polyphosphoric acid) generate acidic wastewater or require expensive reagents, reducing scalability .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) provides precise molecular geometry, bond angles, and intermolecular interactions. For example, SCXRD analysis of structurally similar compounds (e.g., 12-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one) confirmed planar benzodiazepine cores and halogen-dependent packing patterns .
- Supporting Data : Melting points (>260°C) and solubility profiles (e.g., slight solubility in DMSO) help validate purity before crystallization .
Q. What analytical techniques are suitable for purity assessment and impurity profiling?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves structural analogs (e.g., lactam byproducts). Mass spectrometry (MS) confirms molecular weight (261.73 g/mol for 9-chloro derivative), while nuclear magnetic resonance (NMR) identifies regioselective chlorination (e.g., ¹³C NMR distinguishes C-9 chloro substitution) .
- Case Study : Impurity analysis of dibenzo[b,e]thiepin-11(6H)-one via HPLC-MS identified oxidation byproducts, guiding synthetic optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in nitro reduction efficiency across synthetic routes?
- Methodological Answer : Compare catalytic systems: Heterogeneous catalysts (e.g., Pd/C) in aqueous ethanol achieve >90% nitro-to-amine conversion, while SnCl₂-based methods risk side reactions (e.g., over-reduction). Kinetic studies using in situ IR spectroscopy monitor nitro group intermediates to optimize reaction time and temperature .
- Data Conflict : Older methods (e.g., using thiosalicylic acid methyl ester) report lower yields (50–60%) due to ester hydrolysis, whereas dithiosalicylic acid avoids this issue .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the C-9 chloro position. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites, validated experimentally via substitution with methoxy or amino groups .
- Application : Similar modeling for chlorinated dioxins predicted regioselective dechlorination patterns, informing degradation studies .
Q. How does environmental pH impact the stability and degradation pathways of this compound?
- Methodological Answer : Accelerated stability studies in buffered solutions (pH 3–10) at 40°C for 28 days, analyzed via LC-MS, identify hydrolysis products (e.g., dibenzo[b,f][1,4]thiazepin-11-one). Photodegradation under UV light (254 nm) in aqueous media quantifies half-life using first-order kinetics .
- Data Insight : Chlorinated benzodiazepines degrade faster under alkaline conditions (pH 10) due to hydroxide-mediated dechlorination .
Methodological Guidance for Contradictory Data
- Synthetic Yield Discrepancies : Compare solvent systems (e.g., aqueous vs. organic phases) and catalyst loading. For example, cyclization in toluene with p-toluenesulfonic acid increases yield by 15% over solvent-free conditions but raises environmental concerns .
- Regioselectivity in Halogenation : Use X-ray crystallography to confirm substitution patterns when synthetic routes suggest multiple products. SCXRD of 8-chloro-2-methoxy-dibenzo-diazepinone resolved positional ambiguity in nitro precursor reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
